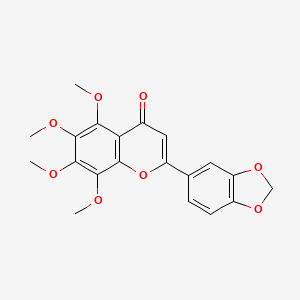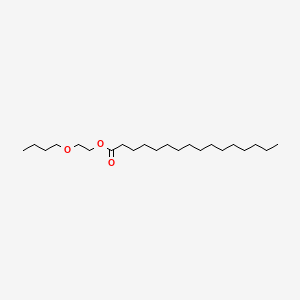![molecular formula C13H16N2O2 B13834121 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid is a compound that belongs to the class of imidazopyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry due to their unique structural characteristics . Imidazopyridines have been extensively studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid, can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, the condensation of 2-aminopyridine with aldehydes or ketones is a widely used method to construct the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often involves scalable and efficient synthetic routes. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural characteristics and applications.
Imidazo[1,5-a]pyridine:
Uniqueness
6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid is unique due to its specific structural features and the presence of a hexanoic acid moiety. This structural difference may confer unique properties and applications compared to other imidazopyridines .
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
6-imidazo[1,2-a]pyridin-5-ylhexanoic acid |
InChI |
InChI=1S/C13H16N2O2/c16-13(17)8-3-1-2-5-11-6-4-7-12-14-9-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2,(H,16,17) |
Clé InChI |
XQPFEMWDLRHQCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN2C(=C1)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B13834039.png)
![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)
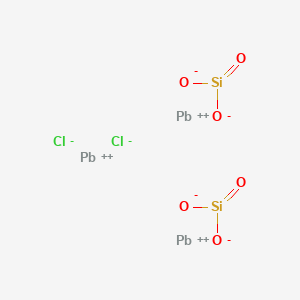
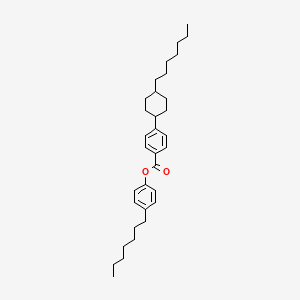
![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
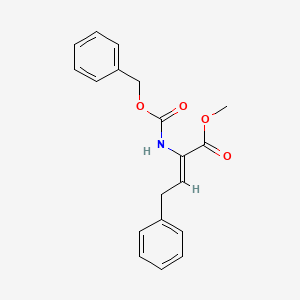
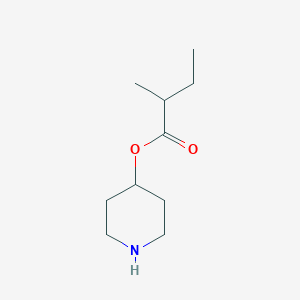

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


